1-(2,5-dimethylbenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
Description
This compound is a thieno[2,3-d]pyrimidine-2,4-dione derivative characterized by a bicyclic core structure fused with a thiophene ring. Key substituents include:
- 1-position: A 2,5-dimethylbenzyl group, contributing steric bulk and lipophilicity.
- 3-position: A 2-phenylethyl chain, enhancing hydrophobic interactions.
- 5- and 6-positions: Methyl groups, which may influence electronic properties and metabolic stability.
Properties
CAS No. |
689740-44-1 |
|---|---|
Molecular Formula |
C25H26N2O2S |
Molecular Weight |
418.56 |
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H26N2O2S/c1-16-10-11-17(2)21(14-16)15-27-24-22(18(3)19(4)30-24)23(28)26(25(27)29)13-12-20-8-6-5-7-9-20/h5-11,14H,12-13,15H2,1-4H3 |
InChI Key |
AJXGSRGPEBTAQT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)CN2C3=C(C(=C(S3)C)C)C(=O)N(C2=O)CCC4=CC=CC=C4 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 1-(2,5-dimethylbenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a member of the thieno[2,3-d]pyrimidine family, which has garnered attention for its potential biological activities. This article explores the synthesis, biological activity, and structure-activity relationships (SAR) associated with this compound.
Synthesis
The synthesis of thieno[2,3-d]pyrimidine derivatives generally involves reactions between substituted thiophene and pyrimidine precursors. For instance, Yong et al. reported the synthesis of various thieno[2,3-d]pyrimidine derivatives through a reaction involving 5-substituted-4-chlorothienopyrimidine and isoxazole derivatives in dried isopropyl alcohol with triethylamine as a catalyst .
Anticancer Activity
Recent studies have highlighted the anticancer potential of thieno[2,3-d]pyrimidine derivatives:
- Cytotoxicity Assays : The compound was evaluated against various cancer cell lines. In particular, it demonstrated significant cytotoxic effects against the MDA-MB-231 breast cancer cell line. The IC50 values for several derivatives ranged from 27.6 μM to 50 μM, indicating moderate to high potency against tumor cells .
- Mechanism of Action : The proposed mechanisms include inhibition of key signaling pathways involved in cancer cell proliferation and survival. The presence of electron-withdrawing groups in certain derivatives enhanced their activity due to increased p-π conjugation effects .
Other Biological Activities
Beyond anticancer properties, thieno[2,3-d]pyrimidines have been investigated for other pharmacological activities:
- Antimicrobial Activity : Some derivatives have shown promise as antimicrobial agents against various bacterial strains. Studies indicate that modifications in the side chains significantly affect their antimicrobial potency.
- Anti-inflammatory Properties : Compounds within this class have also been assessed for their anti-inflammatory effects in vitro and in vivo. Notably, certain derivatives exhibited inhibition of pro-inflammatory cytokines.
Structure-Activity Relationship (SAR)
The SAR studies on thieno[2,3-d]pyrimidine derivatives reveal that:
- Substituents at the 5 and 6 positions significantly influence biological activity. Electron-withdrawing groups tend to enhance cytotoxicity.
- Alkyl chain length and branching at the 3-position also play a crucial role in modulating activity. For example, longer or more branched alkyl chains generally improve solubility and bioavailability.
Case Studies
Several case studies illustrate the biological efficacy of this compound:
- Study by Elmongy et al. (2022) : This study synthesized a series of thieno[2,3-d]pyrimidine derivatives and evaluated their inhibitory activities against breast cancer and non-small cell lung cancer cell lines. The most potent compound showed an inhibition range from 43% to 87% against these cell lines .
- Research on Selective Cytotoxicity : Another study demonstrated that compounds with specific substitutions exhibited selective cytotoxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential with reduced side effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Comparative Analysis of Thieno-Pyrimidine and Related Derivatives
Key Observations:
Core Structure Variations: The target compound’s thieno[2,3-d]pyrimidine-2,4-dione core differs from thiazolo-pyrimidine (11a, 11b) and pyrimido-quinazoline (12) derivatives in electronic and steric profiles. The dione system increases polarity compared to single-ketone analogs (e.g., 4(3H)-one in ). Thiazolo-pyrimidines (11a,b) exhibit imine linkages and nitrile groups, enhancing reactivity but reducing metabolic stability compared to the target’s alkyl/aryl substituents .
Methyl groups at positions 5 and 6 (shared with ) likely reduce oxidative metabolism, a common strategy in drug design.
Synthetic Accessibility: Compounds like 11a,b are synthesized via Knoevenagel condensations (68% yields) , whereas thieno-pyrimidines (target and ) may require multistep alkylation/cyclization, complicating scalability.
Physical Properties :
- The target compound’s estimated molecular weight (~448) exceeds analogs like 12 (318), impacting solubility. Its rigid dione scaffold may elevate melting points (>250°C inferred) compared to 11a (243–246°C) .
Functional Group Impact on Bioactivity (Inferred)
- Thioether vs. Dione : The thioether in may confer resistance to hydrolysis but risks sulfoxide formation. The target’s dione system offers hydrogen-bonding sites for target engagement.
- Nitrile Groups : Present in 11a,b and 12, nitriles enhance dipole interactions but may introduce toxicity concerns absent in the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
